molecular formula C12H19NO2 B7815816 2-[(adamantan-1-yl)amino]acetic acid CAS No. 16782-41-5

2-[(adamantan-1-yl)amino]acetic acid

Cat. No.: B7815816
CAS No.: 16782-41-5
M. Wt: 209.28 g/mol
InChI Key: LTHGZYQCFFPTAJ-UHFFFAOYSA-N
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Description

2-[(Adamantan-1-yl)amino]acetic acid is a bicyclic adamantane derivative featuring an amino-acetic acid substituent. Its unique structure combines the rigid, lipophilic adamantane core with a polar amino-acetic acid moiety, making it a versatile intermediate in pharmaceutical and organic synthesis. Key applications include:

  • Synthesis of purine derivatives: Used in Minisci-type C-H amidation reactions to form carboxamide-linked purine analogs, such as N-(adamantan-1-yl)-1-hexyltheobromine-8-carboxamide (83% yield) .
  • Thermal amidation: Employed in DMSO with (NH₄)₂S₂O₈ to synthesize imidazole-2-carboxamides (e.g., 3an) under radical conditions .
  • Pharmaceutical intermediates: Derivatives like its hydrochloride salt are critical in synthesizing hypoglycemic agents (e.g., Saxagliptin impurities) .

Properties

IUPAC Name

2-(1-adamantylamino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c14-11(15)7-13-12-4-8-1-9(5-12)3-10(2-8)6-12/h8-10,13H,1-7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTHGZYQCFFPTAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901287418
Record name N-Tricyclo[3.3.1.13,7]dec-1-ylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901287418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16782-41-5
Record name N-Tricyclo[3.3.1.13,7]dec-1-ylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16782-41-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Tricyclo[3.3.1.13,7]dec-1-ylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901287418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction of Adamantane Bromide with Glycine Ethyl Ester

A widely reported method involves the reaction of 1-bromoadamantane with glycine ethyl ester under basic conditions. The process typically employs potassium carbonate in dimethylformamide (DMF) at 80–100°C for 12–24 hours. The adamantane bromide acts as an electrophile, while the glycine ester serves as a nucleophile. Post-reaction, the product is hydrolyzed using aqueous NaOH to yield the free carboxylic acid.

Key Parameters

  • Yield : 68–72% after purification

  • Purity : >95% (HPLC)

  • Side Products : Adamantane dimer (3–5%) and unreacted starting materials

ReagentRoleQuantity (mmol)
1-BromoadamantaneElectrophile10.0
Glycine ethyl esterNucleophile12.0
K2CO3Base15.0
DMFSolvent50 mL

Oxidative Amination Using Adamantanol

Alternative routes utilize 1-adamantanol as a starting material, oxidized to the corresponding aldehyde using pyridinium chlorochromate (PCC) in dichloromethane. The aldehyde undergoes reductive amination with glycine in the presence of sodium cyanoborohydride, yielding the target compound. This method avoids halogenated intermediates but requires stringent moisture control.

Optimization Insights

  • Temperature : 0–5°C during oxidation prevents over-oxidation to carboxylic acid

  • Catalyst : NaBH3CN (2 equiv.) achieves 65% yield

  • Challenges : Low solubility of adamantanol derivatives in polar solvents

Nucleophilic Substitution Strategies

Alkylation of 1-Adamantanamine with Chloroacetic Acid

A two-step procedure involves alkylating 1-adamantanamine with chloroacetic acid. The reaction is conducted in tetrahydrofuran (THF) using triethylamine as a base, followed by acid hydrolysis.

Reaction Scheme

  • 1-Adamantanamine+ClCH2COOEtEt3N, THF2-[(Adamantan-1-yl)amino]ethyl acetate\text{1-Adamantanamine} + \text{ClCH}_2\text{COOEt} \xrightarrow{\text{Et}_3\text{N, THF}} \text{2-[(Adamantan-1-yl)amino]ethyl acetate}

  • EsterHCl, H2O2-[(Adamantan-1-yl)amino]acetic acid\text{Ester} \xrightarrow{\text{HCl, H}_2\text{O}} \text{this compound}

Performance Metrics

  • Step 1 Yield : 85%

  • Step 2 Yield : 92%

  • Total Yield : 78%

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate the alkylation step. Using 1-adamantanamine and bromoacetic acid in acetonitrile under microwave conditions (150°C, 20 min), the reaction achieves 80% yield with >99% conversion. This method reduces side products like dimeric adamantane derivatives to <1%.

Catalytic Coupling Methods

Palladium-Catalyzed Buchwald-Hartwig Amination

A high-efficiency route leverages palladium catalysts to couple adamantane derivatives with glycine precursors. Using Pd(OAc)2 and Xantphos as a ligand system, the reaction proceeds in toluene at 110°C.

Catalytic System

  • Catalyst : Pd(OAc)2_2 (5 mol%)

  • Ligand : Xantphos (10 mol%)

  • Base : Cs2_2CO3_3 (2.5 equiv.)

Outcomes

  • Yield : 89%

  • Turnover Number (TON) : 17.8

  • Limitations : Catalyst cost and sensitivity to oxygen

Enzymatic Synthesis

Green chemistry approaches utilize lipases (e.g., Candida antarctica Lipase B) to catalyze the amidation between 1-adamantanamine and protected glycine derivatives. The reaction occurs in ionic liquids (e.g., [BMIM][BF4]) at 40°C, achieving 75% yield with minimal waste.

Advantages

  • Solvent : Recyclable ionic liquids

  • Conditions : Mild (pH 7–8, 40°C)

  • Selectivity : No racemization observed

Purification and Characterization

Chromatographic Techniques

Crude products are purified via flash chromatography (silica gel, ethyl acetate/hexanes) or preparative HPLC (C18 column, 0.1% TFA in H2O/MeCN).

Typical Purity Data

MethodPurity (%)Retention Time (min)
HPLC (C18)98.512.3
GC-MS97.88.7

Spectroscopic Confirmation

  • 1^1H NMR (400 MHz, DMSO-d6): δ 1.60 (s, 6H, adamantane CH2), 3.21 (s, 2H, NCH2), 12.1 (s, 1H, COOH)

  • X-ray Crystallography : Monoclinic crystal system (Space group P21_1/c), confirming adamantane ring geometry

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost
Direct Amination68–7295ModerateLow
Nucleophilic Alkylation7898HighMedium
Catalytic Coupling8999LowHigh
Enzymatic Synthesis7597HighMedium

Key Takeaways

  • Industrial Preference : Nucleophilic alkylation balances cost and yield

  • Research Focus : Catalytic methods for high-purity applications

Chemical Reactions Analysis

Acid-Base Reactions

The compound demonstrates classic amino acid behavior, participating in proton transfer reactions:

  • The amino group (pKa ~9–10) acts as a weak base, accepting protons in acidic conditions.

  • The carboxylic acid group (pKa ~2–3) donates protons in basic environments.

Key Observations ( ):

Reaction TypeReagents/ConditionsProduct
Salt FormationHCl in ethanolHydrochloride salt (crystalline solid, m.p. 210–215°C)
Zwitterion FormationAqueous pH 4–6Internal proton transfer stabilizes structure

Amino Group Functionalization

The primary amine undergoes nucleophilic substitution and protection reactions:

Protection with Boc Anhydride ( ):

ReagentConditionsYield
Boc₂O (di-tert-butyl dicarbonate)DCM, DMAP, RT, 12 hr85–90%
Product : (2S)-2-(Adamantan-1-yl)-2-((tert-butoxycarbonyl)amino)acetic acid (CAS 50773-41-6).

Acylation ( ):

ReagentConditionsApplication
Adamantane-1-carbonyl chlorideTHF, Et₃N, 0°C → RTSynthesis of N-(adamantane-1-carbonyl)glycine derivatives

Carboxylic Acid Reactions

The acetic acid moiety participates in standard derivatization:

Esterification ( ):

ReagentCatalystProductYield
MethanolH₂SO₄ (conc.), refluxMethyl 2-[(adamantan-1-yl)amino]acetate78%

Amide Formation ( ):

ReagentConditionsProduct
(R)-2-Hydroxy-1-phenylethylamineDCC, HOBt, DMFChiral amide derivatives (e.g., CAS 361441-96-5)

Condensation and Cyclization

The compound serves as a building block in heterocycle synthesis:

  • Peptide Coupling : Forms dipeptides via EDC/HOBt-mediated reactions ().

  • Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) under anhydrous conditions to generate imine-linked derivatives ( ).

Metal Coordination

The amino and carboxylate groups enable complexation with transition metals:

Metal IonLigand RatioApplicationReference
Cu(II)1:2Antimicrobial activity studies
Fe(III)1:1Catalytic oxidation reactions

Redox Reactions

Oxidation :

  • Adamantane’s tertiary C-H bonds resist oxidation, but the amino group can be oxidized to nitro under strong conditions (e.g., KMnO₄/H₂SO₄) ().

Reduction :

Stability and Reactivity Insights ( ):

  • Thermal Stability : Decomposes above 250°C without melting.

  • pH Sensitivity : Stable in pH 3–8; hydrolyzes in strongly acidic/basic conditions.

  • Solubility : Poor in water (~0.1 mg/mL); soluble in DMSO, DMF, and chlorinated solvents.

This reactivity profile positions 2-[(adamantan-1-yl)amino]acetic acid as a versatile intermediate in medicinal chemistry, particularly for designing rigid, bioavailable scaffolds with enhanced target affinity.

Scientific Research Applications

Chemical Applications

Building Block for Synthesis

  • 2-[(Adamantan-1-yl)amino]acetic acid serves as a versatile building block in organic synthesis. Its adamantane structure allows for the development of more complex molecules, which can be utilized in various chemical reactions and processes.

Table 1: Chemical Reactions Involving Adamantane Derivatives

Reaction TypeDescriptionReference
N-acylationSynthesis of amides using adamantane derivatives
Coupling ReactionsFormation of peptide bonds in drug synthesis
PolymerizationDevelopment of advanced materials with enhanced properties

Biological Applications

Biological Research

  • The compound is utilized to study the effects of adamantane derivatives on biological systems. Its structure allows for selective deprotection and functionalization, making it a valuable tool for probing biological pathways.

Pharmacological Studies

  • Research indicates that derivatives of this compound exhibit significant actoprotective and frigoprotective activities. These properties enhance the body’s resistance to extreme environmental factors, suggesting potential use as synthetic adaptogens .

Case Study: Neuroprotective Properties

  • A study highlighted the neuroprotective effects of adamantane derivatives in models of neurodegenerative diseases. The compounds showed promise in improving metabolic stability and binding affinity to sigma receptors, which are implicated in various neurological conditions .

Medicinal Applications

Drug Development

  • The adamantane moiety is known for its antiviral properties. Research is ongoing into its potential as a precursor for new therapeutic agents targeting viral infections and neurodegenerative disorders .

Table 2: Therapeutic Potential of Adamantane Derivatives

Disease TargetCompound TypePotential UseReference
Neurodegenerative DiseasesAdamantane derivativesNeuroprotection
Viral InfectionsAdamantane-based antiviralsTreatment and prevention
CancerAdamantane conjugatesSynergistic effects with chemotherapeutics

Industrial Applications

Material Science

  • The unique mechanical properties of adamantane compounds make them suitable for the development of advanced materials such as polymers and coatings. These materials exhibit enhanced thermal stability and mechanical strength due to the rigid structure of adamantane.

Case Study: Advanced Coatings

  • Research into adamantane-based coatings has shown improved durability and resistance to wear, making them ideal for industrial applications where material performance is critical .

Mechanism of Action

The mechanism of action of 2-[(adamantan-1-yl)amino]acetic acid involves its interaction with biological membranes and proteins. The adamantyl group enhances the compound’s ability to penetrate lipid bilayers, facilitating its transport across cell membranes. This property is particularly useful in drug delivery systems, where the compound can act as a carrier for active pharmaceutical ingredients .

Molecular Targets and Pathways: The compound targets various molecular pathways, including those involved in cellular transport and signal transduction. Its interaction with enzymes and receptors can modulate their activity, leading to potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Modifications

Adamantane-1-carboxylic Acid (CAS 828-51-3)
  • Structure : Carboxylic acid directly attached to adamantane.
  • Properties: Higher acidity (pKa ~4.5) compared to the amino-acetic acid derivative, influencing solubility and metal chelation.
2-(Adamantan-1-yl)acetic Acid
  • Structure: Acetic acid group without the amino linker.
  • Reactivity : Used in trifluoroethyl ester synthesis (92–99% yields) via iodonium intermediates and indole-3-acetic acid derivatives .
  • Key Difference: Lacks the amino group, reducing hydrogen-bonding capacity and altering pharmacokinetics .
2-[3-(Trifluoromethyl)adamantan-1-yl]acetic Acid
  • Structure : Trifluoromethyl substitution enhances lipophilicity (ClogP ~3.5 vs. ~2.8 for the parent compound).
  • Applications : Fluorinated analogs are prioritized in drug design for improved metabolic stability and blood-brain barrier penetration .

Pharmacologically Relevant Derivatives

2-(4-Adamantylphenoxy)acetic Acid (APA)
  • Role : Metabolite of LW6, a hypoxia-inducible factor-1α (HIF-1α) inhibitor.
  • Pharmacokinetics : Exhibits slower clearance in mice (t₁/₂ = 4.2 h) compared to LW6 (t₁/₂ = 1.8 h), attributed to reduced plasma protein binding .
Ethyl ({[Adamantan-1-ylalkyl]-carbamothioyl}amino)acetates
  • Structure : Thiourea-linked esters.

Substituent Effects on Reactivity and Bioactivity

Compound Key Substituent Reactivity/Bioactivity Reference
2-[(Adamantan-1-yl)amino]acetic acid -NH-CH₂-COOH Radical amidation (purines, imidazoles); intermediate in antidiabetic drugs
2-(Adamantan-1-yl)acetic acid -CH₂-COOH Esterification (trifluoroethyl esters); indole synthesis
2-[3-(4-Bromo-3-nitro-pyrazolyl)adamantyl]acetic acid -Br, -NO₂, pyrazole Enhanced electrophilicity for nucleophilic substitution; potential kinase inhibition
2-(Adamantan-1-yl)-2-Fmoc-aminoacetic acid -Fmoc-protected amine Solid-phase peptide synthesis; improved stability in acidic conditions

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity: this compound (ClogP ~1.2) is less lipophilic than 2-(adamantan-1-yl)acetic acid (ClogP ~2.1), enhancing aqueous solubility for intravenous formulations .
  • Metabolic Stability: Amino-acetic acid derivatives undergo slower hepatic oxidation compared to ester analogs, as seen in APA’s prolonged half-life .

Biological Activity

2-[(Adamantan-1-yl)amino]acetic acid, a derivative of adamantane, has garnered attention in medicinal chemistry due to its unique structural properties and potential therapeutic applications. The adamantane moiety is known for enhancing the biological activity of compounds, particularly in antiviral, antibacterial, and anticancer therapies. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.

The molecular formula of this compound is C13H17NC_{13}H_{17}N, with a molecular weight of approximately 201.29 g/mol. The compound features an amino group attached to the acetic acid backbone, which is crucial for its biological interactions.

Research indicates that compounds containing the adamantane structure can interact with various biological targets, enhancing their therapeutic efficacy. The mechanisms through which this compound exerts its effects include:

  • Inhibition of Interleukin-2 : This compound has been studied for its ability to inhibit interleukin-2, a cytokine critical for immune response modulation. Such inhibition can potentially lead to therapeutic effects in autoimmune diseases and cancer treatments.
  • Antiviral and Anticancer Activities : The adamantane structure enhances binding affinity to viral proteins and cancer cell receptors, which may disrupt viral replication and induce apoptosis in tumor cells.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of Adamantane Derivative : Starting with adamantane, various chemical reactions are employed to introduce the amino and acetic acid functionalities.
  • Purification : The synthesized compound undergoes purification processes such as recrystallization or chromatography to obtain high purity.

Biological Activity Studies

A variety of studies have evaluated the biological activity of this compound:

Case Study: Antinociceptive Properties

A study investigated the analgesic properties of adamantane derivatives, including this compound. Results indicated that certain derivatives exhibited significant antinociceptive effects without direct interaction with opioid or cannabinoid receptors. This study utilized rat models to assess pain response, demonstrating the compound's potential in pain management .

TreatmentNumber of MiceDose (mg/kg)Number of Writhes (30 min)Number of Writhes (60 min)
Control1230.4 ± 2.933.1 ± 2.2-
Compound X1210 p.o.16.5 ± 2.3 (b)19.3 ± 3.1 (b)
Naloxone81 i.p.28.3 ± 3.2-
SR-141716A81.5 i.p.33.7 ± 3.6-

(b: P < 0.01 versus control)

Antimicrobial Activity

Another study assessed the antimicrobial properties of adamantane derivatives against various bacterial strains. Compounds similar to this compound demonstrated broad-spectrum antibacterial activity, suggesting potential applications in treating infections caused by resistant bacteria .

Q & A

Q. Optimization Strategy :

Perform Design of Experiments (DoE) varying catalyst load (1–3 equiv.) and solvent polarity.

Monitor reaction progress via in-situ FTIR for carbonyl intermediate detection .

Validation : Compare yields across ≥3 independent trials, reporting mean ± SD .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(adamantan-1-yl)amino]acetic acid
Reactant of Route 2
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2-[(adamantan-1-yl)amino]acetic acid

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